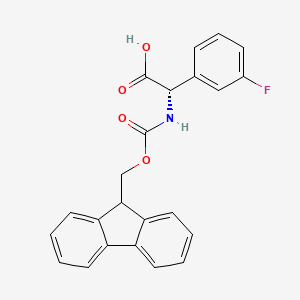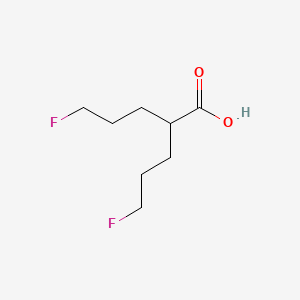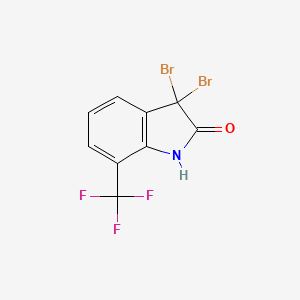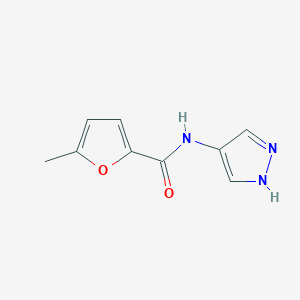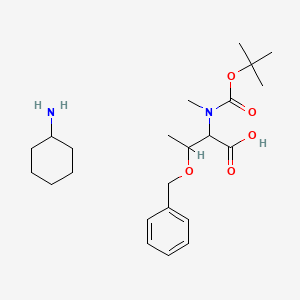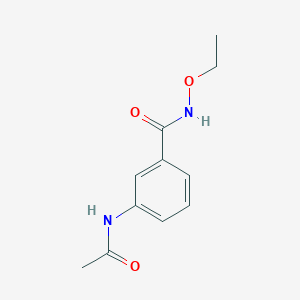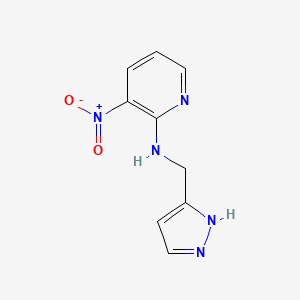
n-((1h-Pyrazol-3-yl)methyl)-3-nitropyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((1H-Pyrazol-3-yl)methyl)-3-nitropyridin-2-amine: is a heterocyclic compound that features both pyrazole and pyridine rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((1H-Pyrazol-3-yl)methyl)-3-nitropyridin-2-amine typically involves the reaction of 3-nitropyridin-2-amine with a pyrazole derivative. One common method is the nucleophilic substitution reaction where the pyrazole derivative is reacted with a halogenated pyridine compound under basic conditions . The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control the reaction parameters precisely .
化学反応の分析
Types of Reactions
N-((1H-Pyrazol-3-yl)methyl)-3-nitropyridin-2-amine can undergo various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, polar aprotic solvents like DMF.
Major Products Formed
Reduction: The major product is the corresponding amine derivative.
科学的研究の応用
N-((1H-Pyrazol-3-yl)methyl)-3-nitropyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
作用機序
The mechanism of action of N-((1H-Pyrazol-3-yl)methyl)-3-nitropyridin-2-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s structure allows it to interact with various biological pathways, making it a versatile molecule for therapeutic applications.
類似化合物との比較
Similar Compounds
- N-(5-Methyl-1H-pyrazol-3-yl)-2-phenylquinazolin-4-amine
- N-Methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine oxalate
Uniqueness
N-((1H-Pyrazol-3-yl)methyl)-3-nitropyridin-2-amine is unique due to its combination of pyrazole and pyridine rings, which imparts distinct chemical and biological properties.
特性
分子式 |
C9H9N5O2 |
|---|---|
分子量 |
219.20 g/mol |
IUPAC名 |
3-nitro-N-(1H-pyrazol-5-ylmethyl)pyridin-2-amine |
InChI |
InChI=1S/C9H9N5O2/c15-14(16)8-2-1-4-10-9(8)11-6-7-3-5-12-13-7/h1-5H,6H2,(H,10,11)(H,12,13) |
InChIキー |
ZOTNZPZDROCMSJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(N=C1)NCC2=CC=NN2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



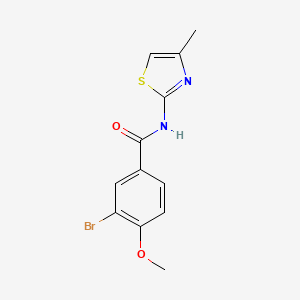
![4-(4-Chlorophenyl)-1-(4-fluorophenyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene](/img/structure/B14896199.png)


